4-Amino-N'-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-methyl-4-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with 4-amino-1,2,5-oxadiazole-3-carbohydrazide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carbohydrazide: A simpler derivative with similar biological activities.
3-Methyl-4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid hydrazide: Another precursor used in the synthesis.
Uniqueness
4-Amino-N’-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its complex structure, which imparts specific biological activities not found in simpler derivatives. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N6O5 |
---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
4-amino-N-[(E)-[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O5/c1-8-6-9(2-4-11(8)21(23)24)12-5-3-10(25-12)7-17-18-15(22)13-14(16)20-26-19-13/h2-7H,1H3,(H2,16,20)(H,18,22)/b17-7+ |
InChI Key |
TUBSXINMPYIIRW-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=NNC(=O)C3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
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